

A Comparative Guide to uPSEM792 and Other Chemogenetic Actuators

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Compound of Interest

Compound Name: uPSEM792

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This guide provides a detailed comparison of the ultrapotent chemogenetic actuator **uPSEM792** with other commonly used chemogenetic systems, primarily focusing on the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The information presented is based on published experimental data to facilitate the selection of the most appropriate chemogenetic tools for specific research applications.

Overview of Chemogenetic Systems

Chemogenetics enables the remote control of specific cell populations through engineered receptors and their selective, small-molecule actuators. This technology has become a cornerstone of modern neuroscience, allowing for the investigation of neural circuit function and its role in behavior and disease. The two most prominent chemogenetic systems are the PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system, to which **uPSEM792** belongs, and the DREADD system.

uPSEM792 and the PSAM/PSEM System: The PSAM/PSEM system is based on chimeric ligand-gated ion channels. The Pharmacologically Selective Actuator Module (PSAM) is an engineered ligand-binding domain from the $\alpha 7$ nicotinic acetylcholine receptor, which is fused to an ion pore domain (IPD) from another channel. This modularity allows for the creation of receptors that can either activate (e.g., using a 5-HT₃ receptor pore) or inhibit (e.g., using a glycine receptor pore, GlyR) neuronal activity. **uPSEM792** is a potent and selective agonist (a

Pharmacologically Selective Effector Molecule or PSEM) for the PSAM4-GlyR (inhibitory) and PSAM4-5HT3 (excitatory) receptors.

DREADDs: DREADDs are modified G-protein coupled receptors (GPCRs) that are insensitive to their endogenous ligands but can be activated by synthetic small molecules. The most common DREADDs are derived from human muscarinic receptors, such as hM3Dq (Gq-coupled, excitatory) and hM4Di (Gi-coupled, inhibitory). A variety of actuators have been developed for DREADDs, including the first-generation clozapine-N-oxide (CNO) and newer compounds like Compound 21 (C21), deschloroclozapine (DCZ), and JHU37160, which offer improved potency and pharmacokinetic properties.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters of **uPSEM792** and various DREADD agonists based on available literature. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

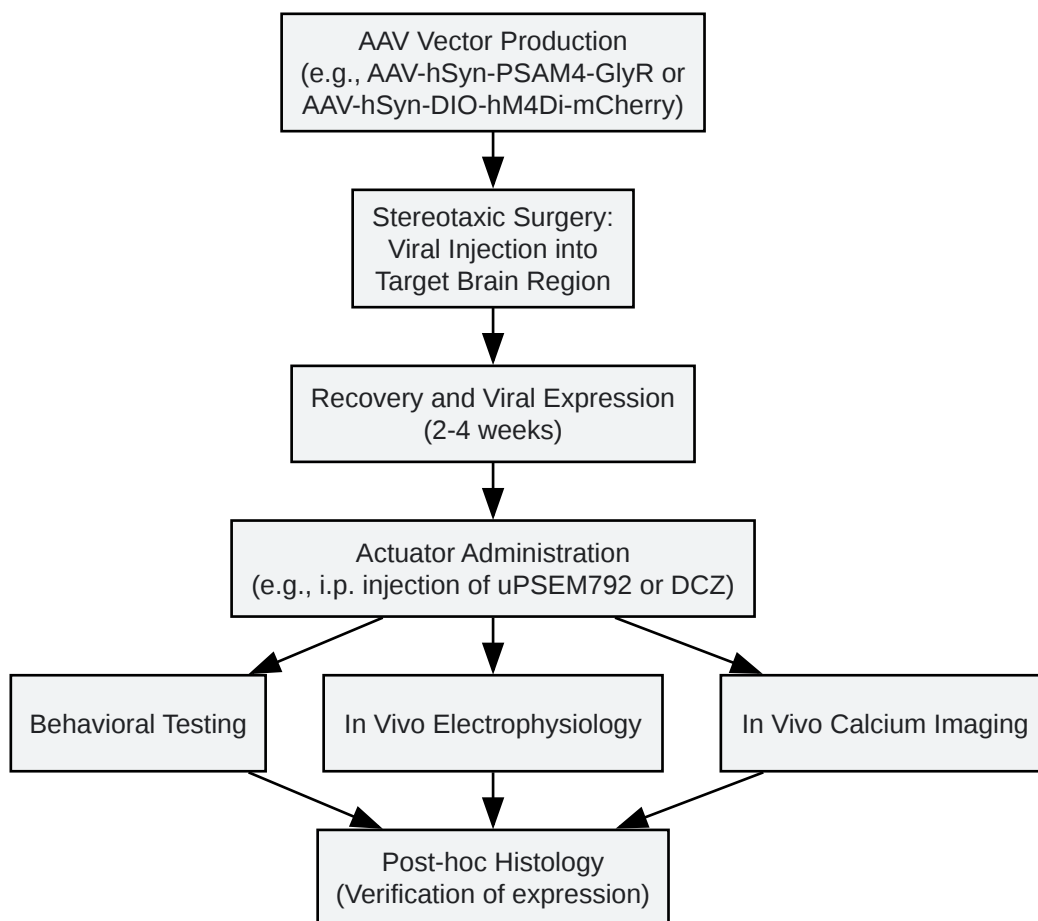
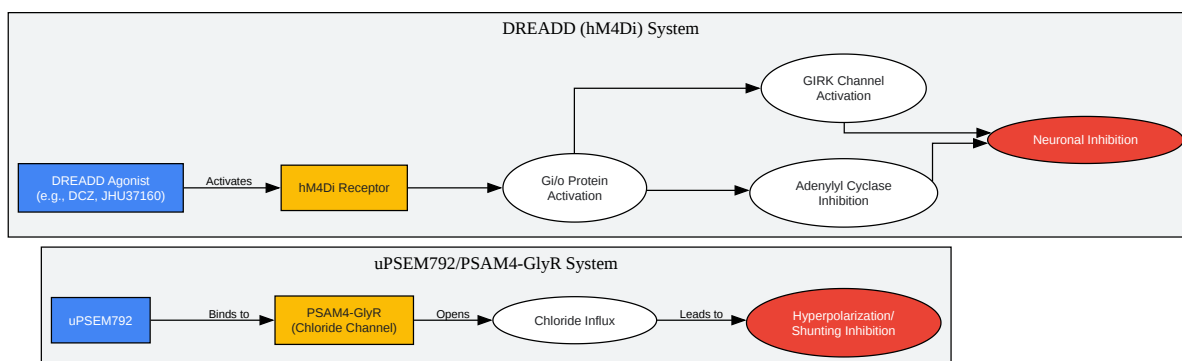
Actuator	Receptor	Potency (EC50 / Ki)	Selectivity	Lowest Effective Dose (in vivo, mice)	Onset of Action	Duration of Action	Key Features
uPSEM792	PSAM4-GlyR	Ki: 0.7 nM	>10,000-fold for PSAM4 over α 7-GlyR, α 7-5HT3, and 5HT3-R; 230-fold over α 4 β 2 nAChR	1 mg/kg (i.p.)	~30-60 minutes	3-4 hours	Ultrapotent, high selectivity, based on a ligand-gated ion channel for direct neuronal silencing.
Clozapine-N-Oxide (CNO)	hM3Dq, hM4Di	EC50: ~5-10 nM (in vitro)	Can be reverse-metabolized to clozapine, which has off-target effects. [1]	1-5 mg/kg (i.p.)	~30-60 minutes	Up to 8 hours	Widely used, but potential for off-target effects due to clozapine conversion.
Compound 21 (C21)	hM3Dq, hM4Di	Similar potency to CNO	Minimal off-target activity, no back-metabolism to clozapine. [2]	0.1-1 mg/kg (i.p.) [3]	Rapid	Shorter than CNO	An alternative to CNO with a better safety profile.

Deschloro clozapine (DCZ)	hM3Dq, hM4Di	~60-100 fold more potent than C21[2]	High selectivity for DREADDs over endogenous receptors .[2]	0.01-0.1 mg/kg (i.p.)	Rapid	~4 hours	Highly potent and selective, good brain penetration.
JHU37160	hM3Dq, hM4Di	hM3Dq EC50: 18.5 nM; hM4Di EC50: 0.2 nM[3]	High affinity for DREADDs with low affinity for other clozapine -binding sites.[3]	0.01-1 mg/kg (i.p.)[3]	Rapid	Not explicitly stated	Potent and brain- penetrant DREADD agonist.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The fundamental difference between the **uPSEM792/PSAM** and **DREADD** systems lies in their mechanism of action. PSAMs are ionotropic receptors that directly gate ion flow, leading to rapid changes in membrane potential. In contrast, DREADDs are metabotropic receptors that activate intracellular G-protein signaling cascades, resulting in a slower but potentially more prolonged modulation of neuronal activity.



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